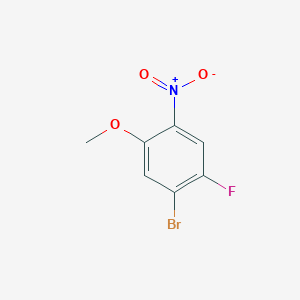

1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene

概要

説明

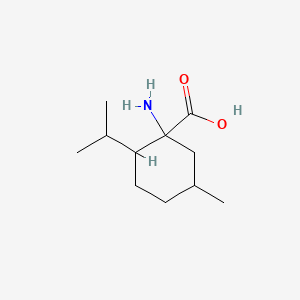

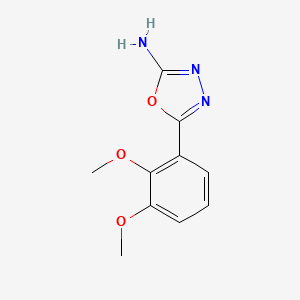

1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene is a compound with the molecular formula C7H5BrFNO3 and a molecular weight of 250.02 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene consists of a benzene ring substituted with bromo, fluoro, methoxy, and nitro groups . The exact positions of these substituents can be determined by the IUPAC name of the compound .Physical And Chemical Properties Analysis

1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene is a solid substance . It is stored in a sealed, dry environment at room temperature .科学的研究の応用

Organic Chemistry

Organic compounds like “1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene” are often used in organic chemistry for synthesis of other compounds . They can participate in reactions such as free radical bromination .

Physical Chemistry

In physical chemistry, the thermodynamic properties of such compounds could be studied .

Nomenclature Studies in Organic Chemistry

Compounds like “1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene” can be used in studies related to the nomenclature of substituted benzene derivatives according to IUPAC rules .

Multistep Synthesis in Organic Chemistry

Such compounds can be involved in multistep synthesis processes. For instance, they can undergo nitration, conversion from the nitro group to an amine, and bromination .

Preparation of Other Compounds

“1-Bromo-2-nitrobenzene”, a compound similar to “1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene”, can be used in the preparation of other compounds like “4-methoxy-2′-nitrodiphenyl ether”, “1-methoxy-3,5-bis-(2-nitro-phenoxy)benzene”, and "5-hydroxy-3-methoxy-2′-nitrodiphenyl ether" .

10. Building Block for Fused Aromatic and Heteroaromatic Compounds Compounds like “4-Bromo-2-fluoro-1-nitrobenzene” can serve as building blocks for the synthesis of fused aromatic and heteroaromatic compounds .

Safety And Hazards

特性

IUPAC Name |

1-bromo-2-fluoro-5-methoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO3/c1-13-7-2-4(8)5(9)3-6(7)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEXWIUEKLTMPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1[N+](=O)[O-])F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625090 | |

| Record name | 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene | |

CAS RN |

330794-02-0 | |

| Record name | 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Fluorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1291917.png)

![5-bromo-1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1291943.png)

![5-Methyl-5-[4-(trifluoromethoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B1291949.png)